molecular formula C12H11ClN6 B577283 2,4-Diamino-6-phenylpteridine hydrochloride CAS No. 1026-36-4

2,4-Diamino-6-phenylpteridine hydrochloride

Cat. No. B577283
CAS RN: 1026-36-4
M. Wt: 274.712
InChI Key: YSOKHLNHXMTKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-phenylpteridine hydrochloride (2,4-DAP) is an organic compound used in a variety of research applications. It is a member of the pteridine family, and has a unique structure that makes it useful in a range of scientific projects.

Scientific Research Applications

2,4-Diamino-6-phenylpteridine hydrochloride is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on the nervous system, as well as its role in the development of neurological disorders such as Parkinson’s disease. It has also been used to study the effects of genetic mutations on the nervous system, as well as its role in the development of genetic diseases. Additionally, 2,4-Diamino-6-phenylpteridine hydrochloride has been used to study the effects of drugs on the nervous system, as well as its role in the development of drug addiction.

Mechanism Of Action

2,4-Diamino-6-phenylpteridine hydrochloride acts as an inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin. By inhibiting this enzyme, 2,4-Diamino-6-phenylpteridine hydrochloride can reduce the production of melanin, which can be used to treat disorders such as vitiligo. Additionally, 2,4-Diamino-6-phenylpteridine hydrochloride can also act as an antioxidant, which can be used to reduce oxidative stress in the body.
Biochemical and Physiological Effects
2,4-Diamino-6-phenylpteridine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of melanin, which can be used to treat disorders such as vitiligo. Additionally, it has been shown to reduce oxidative stress in the body, which can be used to treat a variety of diseases. It has also been shown to reduce inflammation, which can be used to treat a variety of conditions. Finally, 2,4-Diamino-6-phenylpteridine hydrochloride has been shown to have neuroprotective effects, which can be used to treat a variety of neurological disorders.

Advantages And Limitations For Lab Experiments

2,4-Diamino-6-phenylpteridine hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound, which makes it ideal for long-term storage. However, it does have some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

In the future, 2,4-Diamino-6-phenylpteridine hydrochloride could be used to study the effects of oxidative stress on a variety of diseases, such as cancer and heart disease. Additionally, it could be used to study the effects of genetic mutations on the nervous system and its role in the development of genetic diseases. Additionally, it could be used to study the effects of drugs on the nervous system and its role in the development of drug addiction. Finally, it could be used to develop new treatments for a variety of neurological disorders.

Synthesis Methods

2,4-Diamino-6-phenylpteridine hydrochloride is synthesized in a three-step process. First, 4-nitrobenzaldehyde is reacted with hydrazine hydrate to form 4-amino-2,6-dinitrophenol. This is then reduced with sodium borohydride to form 4-amino-2,6-diphenylpyridine. Finally, this is reacted with hydrochloric acid to form 2,4-Diamino-6-phenylpteridine hydrochloride hydrochloride.

properties

IUPAC Name

6-phenylpteridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6.ClH/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7;/h1-6H,(H4,13,14,15,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOKHLNHXMTKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698166
Record name 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-phenylpteridine hydrochloride

CAS RN

1026-36-4
Record name 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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